molecular formula C7H9ClN2O B1163934 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 207557-30-5

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B1163934
CAS No.: 207557-30-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

207557-30-5

Molecular Formula

C7H9ClN2O

Appearance

Powder

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?

A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].

Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].

Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].

Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?

A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].

Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.